molecular formula C14H25NO3Si B13922649 tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate

tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate

Cat. No.: B13922649
M. Wt: 283.44 g/mol
InChI Key: PHDLWUPRQWFNSR-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxy group, and a trimethylsilyl-ethynyl group attached to a pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trimethylsilyl-ethynyl group can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

tert-Butyl 3-hydroxy-3-((trimethylsilyl)ethynyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of the trimethylsilyl-ethynyl group.

    tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of the trimethylsilyl-ethynyl group.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a different core structure but shares the tert-butyl and trimethylsilyl groups

Properties

Molecular Formula

C14H25NO3Si

Molecular Weight

283.44 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(2-trimethylsilylethynyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H25NO3Si/c1-13(2,3)18-12(16)15-9-7-14(17,11-15)8-10-19(4,5)6/h17H,7,9,11H2,1-6H3

InChI Key

PHDLWUPRQWFNSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C#C[Si](C)(C)C)O

Origin of Product

United States

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